molecular formula C9H14N2 B1426886 3-(6-Methylpyridin-3-YL)propan-1-amine CAS No. 1060806-38-3

3-(6-Methylpyridin-3-YL)propan-1-amine

Cat. No.: B1426886
CAS No.: 1060806-38-3
M. Wt: 150.22 g/mol
InChI Key: RXCPNSZZTUSKGE-UHFFFAOYSA-N
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Description

3-(6-Methylpyridin-3-YL)propan-1-amine is a tertiary amine compound featuring a pyridine ring substituted with a methyl group at the 6-position and a propylamine chain at the 3-position.

Properties

IUPAC Name

3-(6-methylpyridin-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-4-5-9(7-11-8)3-2-6-10/h4-5,7H,2-3,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCPNSZZTUSKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306076
Record name 6-Methyl-3-pyridinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-38-3
Record name 6-Methyl-3-pyridinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-3-pyridinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-3-YL)propan-1-amine typically involves the reaction of 6-methylpyridin-3-amine with propanal under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki cross-coupling reaction . This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like toluene. The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-3-YL)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(6-Methylpyridin-3-YL)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(6-Methylpyridin-3-YL)propan-1-amine, their biological activities, and physicochemical properties based on the provided evidence:

Compound Name Key Structural Features Biological Activity/Application Synthesis Yield/Data Reference
N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine (D01) Thienyl and naphthyloxy substituents Dual SERT/KCNQ inhibitor; antidepressant and cognitive enhancer Synthesized via multi-step alkylation
2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) Trifluoromethylphenyl group CaV1.3 calcium channel inhibitor 61% yield; pale yellow oil; MS (ESI): 204.43 [M+H]+
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl-pyrazole hybrid Not explicitly stated; likely a kinase or receptor ligand 17.9% yield; mp 104–107°C; HRMS: 215 [M+H]+
3-(7-Fluoro-1H-indol-3-yl)propan-1-amine Indole core with fluorine substitution Research chemical (safety data provided) Safety protocols for lab use

Key Observations:

Structural Influence on Bioactivity :

  • The pyridine ring in this compound may confer binding affinity for neurotransmitter systems, as seen in D01’s SERT inhibition .
  • Substitution with electron-withdrawing groups (e.g., trifluoromethyl in 16c) enhances ion channel targeting, whereas bulkier groups (e.g., naphthyloxy in D01) modulate dual functionality .

Synthetic Accessibility :

  • Copper-catalyzed coupling (e.g., in ) and alkylation reactions are common for propan-1-amine derivatives, though yields vary widely (17.9–61%) depending on substituent complexity .

Physicochemical Properties :

  • Methylpyridine derivatives like this compound are likely to exhibit moderate polarity, influencing solubility and blood-brain barrier penetration. This contrasts with highly lipophilic analogs like 16c, which may prioritize membrane interaction .

Biological Activity

3-(6-Methylpyridin-3-YL)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2C_9H_{12}N_2, with a molecular weight of approximately 148.20 g/mol. The structure includes a pyridine ring substituted at the 6-position with a methyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may act as an agonist or antagonist at various targets, modulating cellular processes such as signal transduction pathways and enzyme activity. For instance, it has been shown to inhibit certain metabolic enzymes, which can lead to altered physiological responses in cells.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against specific pathogens, making it a candidate for further investigation in infectious disease treatment .
  • Antiparasitic Potential : In vitro assays have demonstrated that derivatives related to this compound can show antiparasitic activity against Trypanosoma cruzi and Leishmania donovani, indicating potential therapeutic applications in treating parasitic infections .
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. This aspect is particularly relevant for developing treatments for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Antiparasitic Efficacy : A study evaluated a series of pyridine derivatives, including those related to this compound, against T. cruzi. Compounds showed sub-micromolar potency in inhibiting intracellular infections, highlighting their potential as therapeutic agents .
  • Enzyme Modulation : Research has indicated that the compound can modulate the activity of enzymes involved in metabolic pathways. This modulation can lead to significant changes in cell function and viability, suggesting its utility in drug development targeting metabolic disorders.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
2-(6-Methylpyridin-3-YL)propan-2-amineSecondary amineAntimicrobial, neuroactive
1-(6-Methoxy-4-methylpyridin-3-YL)propan-1-amineMethoxy substitutionAntiparasitic, enzyme inhibition
1-(6-Ethoxy-4-methylpyridin-3-YL)propan-1-amineEthoxy substitutionEnzyme modulation, antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(6-Methylpyridin-3-YL)propan-1-amine

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